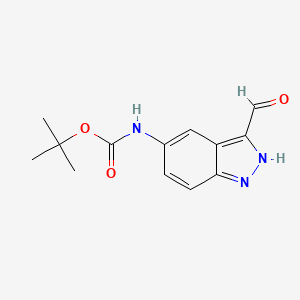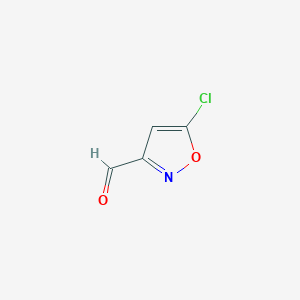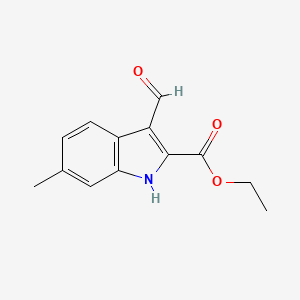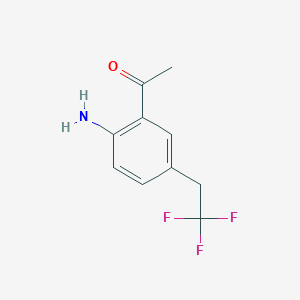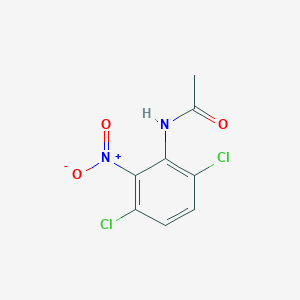
N-(3,6-dichloro-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,6-dichloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3. It is a derivative of acetanilide, where the phenyl ring is substituted with two chlorine atoms and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-(3,6-dichloro-2-nitrophenyl)acetamide can be synthesized through the acylation of 3,6-dichloro-2-nitroaniline with acetic anhydride. The reaction typically involves the following steps:
Starting Material: 3,6-dichloro-2-nitroaniline.
Reagent: Acetic anhydride.
Catalyst: Often, a base such as pyridine is used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(3,6-dichloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3,6-dichloro-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,6-dichloro-2-nitroaniline and acetic acid.
科学的研究の応用
N-(3,6-dichloro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3,6-dichloro-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or anti-inflammatory effects.
類似化合物との比較
Similar Compounds
N-(4,5-dichloro-2-nitrophenyl)acetamide: Similar structure but different substitution pattern on the phenyl ring.
N-(2,6-dichloro-4-nitrophenyl)acetamide: Another isomer with different positions of chlorine and nitro groups.
Uniqueness
N-(3,6-dichloro-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine and nitro groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers.
特性
CAS番号 |
38411-18-6 |
|---|---|
分子式 |
C8H6Cl2N2O3 |
分子量 |
249.05 g/mol |
IUPAC名 |
N-(3,6-dichloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |
InChIキー |
STPIUWRYFAWNHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
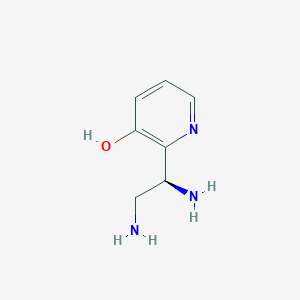
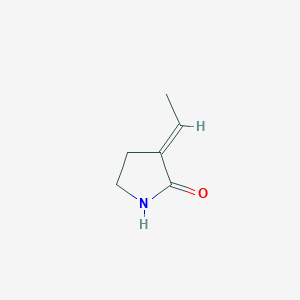

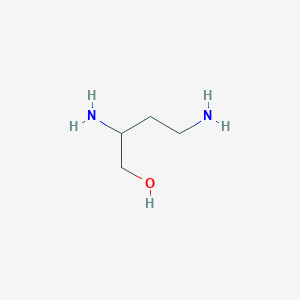
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)
![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
